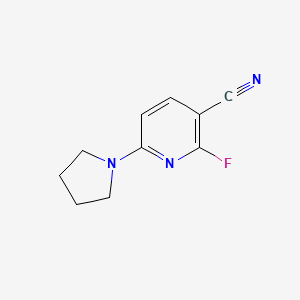

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. According to PubChem documentation, the International Union of Pure and Applied Chemistry name for this compound is 2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbonitrile. This nomenclature reflects the core pyridine ring structure with specific substitution patterns at defined positions.

The molecular formula of this compound is established as C10H10FN3, indicating a composition of ten carbon atoms, ten hydrogen atoms, one fluorine atom, and three nitrogen atoms. The molecular weight has been precisely calculated as 191.20 grams per mole through computational methods employed by PubChem. The compound is registered under Chemical Abstracts Service number 1228665-87-9, providing a unique identifier for chemical databases and regulatory purposes.

The Simplified Molecular-Input Line-Entry System representation of this compound is documented as C1CCN(C1)C2=NC(=C(C=C2)C#N)F, which provides a linear notation describing the molecular structure and connectivity. The International Chemical Identifier string is recorded as InChI=1S/C10H10FN3/c11-10-8(7-12)3-4-9(13-10)14-5-1-2-6-14/h3-4H,1-2,5-6H2, offering a standardized representation for computational applications.

Additional synonyms for this compound include 2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbonitrile and various database-specific identifiers such as MFCD15530300 in the MDL database system. The compound creation date is recorded as July 21, 2010, in major chemical databases, with the most recent modifications documented as May 18, 2025.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular structure of this compound has been characterized through computational modeling approaches. PubChem provides interactive three-dimensional conformer models that demonstrate the spatial arrangement of atoms within the molecule. The compound exhibits a planar pyridine ring system with the fluorine atom and nitrile group positioned in the plane of the aromatic ring.

The pyrrolidine ring adopts a non-planar, puckered conformation typical of five-membered saturated heterocycles. This ring system is connected to the pyridine ring through a carbon-nitrogen bond at the 6-position, creating a specific spatial orientation that influences the overall molecular geometry. The three-dimensional structure shows that the pyrrolidine ring extends out of the plane of the pyridine system, creating a distinctive molecular shape.

While specific single-crystal X-ray diffraction data for this compound was not identified in the available literature, the compound structure has been modeled using computational chemistry methods. The conformational analysis reveals the preferred orientation of the pyrrolidine substituent relative to the fluorinated pyridine core. The presence of the fluorine atom at the 2-position and the nitrile group at the 3-position creates specific electronic and steric environments that influence the overall molecular conformation.

The crystallographic characterization methods employed for related compounds in this chemical family typically involve space group determination, unit cell parameter measurement, and atomic coordinate refinement. For instance, related pyridine derivatives have been successfully characterized using various space groups including P421 2 and P212121, with resolution capabilities extending to sub-angstrom levels.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural confirmation of this compound. While specific nuclear magnetic resonance data for this exact compound was not directly available in the search results, related compounds in the same chemical family provide insight into expected spectroscopic behavior. The presence of the fluorine atom introduces characteristic coupling patterns and chemical shift perturbations that are diagnostic for structural identification.

Proton nuclear magnetic resonance spectroscopy for related pyrrolidine-substituted nicotinonitriles typically exhibits characteristic multipicity patterns. The pyrrolidine ring protons generally appear as complex multipets in the aliphatic region between 1.5 and 4.0 parts per million. For example, related compounds show pyrrolidine CH2 groups with chemical shifts around 1.71-1.50 parts per million and 3.25-2.78 parts per million. The aromatic protons of the pyridine ring system typically resonate downfield, appearing between 6.5 and 8.0 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive structural confirmation for fluorinated compounds in this series. Related difluoromethyl-substituted pyridine derivatives show characteristic fluorine signals with specific chemical shifts and coupling patterns. The fluorine atom at the 2-position of the pyridine ring is expected to exhibit a distinctive chemical shift that can be used for structural identification and purity assessment.

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of the molecule. The nitrile carbon typically appears around 117-120 parts per million, while the aromatic carbons of the pyridine ring system show characteristic chemical shifts between 110 and 160 parts per million. The aliphatic carbons of the pyrrolidine ring generally resonate in the 25-50 parts per million region.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The nitrile group exhibits a strong, sharp absorption band typically around 2220-2240 wavenumbers. The aromatic carbon-hydrogen stretches appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2800-3000 wavenumbers. The carbon-fluorine bond contributes absorption bands in the 1000-1350 wavenumber region.

Computational Chemistry Predictions of Electronic Structure

Computational chemistry calculations provide detailed insights into the electronic structure and molecular properties of this compound. Advanced computational methods have been employed to predict various molecular descriptors and electronic properties that are crucial for understanding chemical behavior and potential applications.

The calculated partition coefficient (XLogP3) value is 1.9, indicating moderate lipophilicity that suggests favorable membrane permeability characteristics. This computational prediction is based on atomic contribution methods that consider the electronic environment of each atom within the molecular framework. The relatively low lipophilicity value reflects the polar nature of the nitrile and fluorine substituents balanced against the hydrophobic pyrrolidine ring system.

Hydrogen bonding analysis reveals zero hydrogen bond donors and four hydrogen bond acceptors within the molecular structure. The hydrogen bond acceptors include the three nitrogen atoms (pyridine nitrogen, nitrile nitrogen, and pyrrolidine nitrogen) and the fluorine atom. This hydrogen bonding profile significantly influences the compound's solubility characteristics and potential for intermolecular interactions in biological systems.

The topological polar surface area has been calculated as 39.9 square angstroms, providing a measure of the molecular surface area occupied by polar atoms. This parameter is particularly relevant for predicting membrane permeability and bioavailability characteristics. The relatively modest polar surface area suggests potential for good oral absorption and tissue distribution.

Molecular complexity calculations yield a value of 241, indicating a moderately complex molecular structure. This complexity index considers factors such as the number of rings, heteroatoms, and branching patterns within the molecular framework. The presence of the fused heterocyclic systems and multiple nitrogen atoms contributes to this complexity score.

The rotatable bond count is calculated as 1, corresponding to the bond connecting the pyrrolidine ring to the pyridine system. This low rotational flexibility suggests a relatively rigid molecular conformation that may be advantageous for specific binding interactions with biological targets. The constrained geometry limits conformational entropy while potentially enhancing binding selectivity.

Electronic structure calculations predict the formal charge as zero, confirming the neutral nature of the molecule under standard conditions. The heavy atom count totals 14, comprising the carbon, nitrogen, and fluorine atoms within the molecular framework. The isotope atom count is zero, indicating no unusual isotopic composition, while the defined atom stereocenter count is also zero, confirming the absence of chiral centers within the structure.

Properties

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-10-8(7-12)3-4-9(13-10)14-5-1-2-6-14/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPGNRHVOLTXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220753 | |

| Record name | 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-87-9 | |

| Record name | 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate pyrrolidine and enhance nucleophilicity.

- Temperature: Typically 25–80°C, depending on the reactivity of the leaving group.

- Atmosphere: Conducted under inert nitrogen to prevent side reactions.

- Dissolve 2-fluoro-6-chloronicotinonitrile (1.0 equiv.) in anhydrous DMF.

- Add NaH (1.2 equiv.) at 0°C, followed by pyrrolidine (1.5 equiv.).

- Stir at 25°C for 4–12 hours.

- Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation (e.g., 100°C, 30 min) can accelerate reaction rates, reducing typical synthesis times from hours to minutes.

Critical Parameters and Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Base | NaH > K₂CO₃ | Higher base strength improves substitution efficiency. |

| Solvent | DMF > THF | DMF enhances solubility and reaction rate. |

| Temperature | 25–50°C | Excessive heat promotes decomposition. |

| Pyrrolidine Eq. | 1.5–2.0 | Stoichiometric excess ensures complete conversion. |

Analytical Characterization

While specific data for 2-fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is limited in the provided sources, analogous compounds exhibit:

- ¹H NMR (DMSO-d₆) : Peaks for pyrrolidine protons (δ 1.8–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm).

- MS (ESI) : Molecular ion peak at m/z 191.2 [M + H]⁺.

Challenges and Mitigations

- Low Yields (30–50%) : Attributed to competing side reactions (e.g., over-alkylation). Mitigated by controlled stoichiometry and inert conditions.

- Purification Difficulties : Column chromatography or recrystallization (e.g., methanol/water) is essential due to polar byproducts.

Industrial-Scale Considerations

- Cost-Efficiency: Use of DMF and NaH may raise environmental concerns; alternative solvents (e.g., acetonitrile) and bases (e.g., Cs₂CO₃) are under investigation.

- Safety: Pyrrolidine is hygroscopic and toxic—handling requires strict anhydrous conditions and PPE.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid.

Reduction: Reduction reactions can lead to the formation of 2-fluoro-6-(pyrrolidin-1-yl)pyridine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid

Reduction Products: 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Nicotinic Acetylcholine Receptor Modulation

The structural similarity of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile to nicotine suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds targeting nAChRs can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in smoking cessation therapies.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. The compound's ability to modulate signaling pathways associated with tumor growth and metastasis makes it a candidate for further investigation in cancer therapeutics .

Chemical Reactivity and Synthesis

The reactivity of this compound allows for various chemical transformations, which can be utilized to synthesize analogs with altered pharmacological properties. Understanding these reactions is crucial for developing derivatives that may have enhanced therapeutic effects or reduced side effects.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile | Similar structure but different ring substitution | Different pharmacological profile |

| 3-Fluoro-pyridine derivatives | Fluorinated pyridines without pyrrolidine | Lacks the neuroprotective properties |

| Nicotine | Natural alkaloid with similar receptor activity | More addictive properties; less selective |

This table highlights how the specific combination of the pyrrolidine ring and fluorination pattern in this compound distinguishes it from other compounds, particularly regarding its potential neuroprotective effects.

Mechanism of Action

The mechanism by which 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile with structurally related pyridine derivatives (data sourced from catalogs and safety sheets) :

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Catalog Price (1 g) |

|---|---|---|---|---|---|

| This compound | 1228665-87-9 | C₁₀H₁₀FN₃ | 191.21 | Nitrile, Pyrrolidine | $400 |

| 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde | 1203499-23-3 | C₁₀H₁₁FN₂O | 194.21 | Aldehyde | $400 |

| Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate | 1228666-19-0 | C₁₁H₁₃FN₂O₂ | 224.23 | Ester | $400 |

| (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime | 1228670-40-3 | C₁₀H₁₂FN₃O | 209.22 | Oxime | $400 |

Key Observations :

- For example, the aldehyde derivative (194.21 g/mol) may exhibit higher electrophilicity, while the ester derivative (224.23 g/mol) could enhance lipophilicity .

- Pricing : All analogues share identical pricing, suggesting similar synthesis complexity or market demand .

Nicotinonitrile Derivatives in Drug Discovery

Nicotinonitriles are recognized for their role in kinase inhibition and anticancer activity. For instance, AZ960 (C₁₈H₁₆F₂N₆; molecular weight: 354.36 g/mol), a fluorinated nicotinonitrile, demonstrates potent inhibitory effects on kinases like JAK2 and STAT5, highlighting the pharmacological relevance of fluorine and nitrogen-rich substituents .

Pyrrolidine-Containing Analogues

Pyrrolidine rings are common in pharmaceuticals due to their conformational flexibility and ability to mimic natural substrates. For example, 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole (CAS: 1228665-97-1; C₁₂H₁₂FN₃O) incorporates an oxazole ring, which may enhance binding to aromatic residues in enzyme active sites . In contrast, the nitrile group in the target compound could participate in hydrogen bonding or covalent interactions, offering distinct mechanistic advantages .

Biological Activity

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is a novel compound with the molecular formula C₁₀H₁₀FN₃ and a molecular weight of approximately 191.21 g/mol. It features a pyrrolidine ring attached to a nicotinonitrile structure, which enhances its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a fluorine atom at the 2-position of the nicotinonitrile, which can significantly influence its biological properties compared to non-fluorinated analogs. Fluorination is commonly used in medicinal chemistry to improve drug potency and selectivity.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile | Similar structure but different ring substitution | Different pharmacological profile |

| 3-Fluoro-pyridine derivatives | Fluorinated pyridines without pyrrolidine | Lacks neuroprotective properties |

| Nicotine | Natural alkaloid with similar receptor activity | More addictive properties; less selective |

Neuroprotective Properties

Preliminary studies suggest that this compound may serve as a neuroprotective agent , potentially protecting neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in pathogenesis.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The compound's structural similarity to nicotine indicates that it may interact with nicotinic acetylcholine receptors (nAChRs). Research into other nicotinic ligands has highlighted their potential applications in smoking cessation therapies and treatment for neurodegenerative diseases. Further studies are warranted to elucidate the specific interactions of this compound with nAChRs.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom may enhance its binding affinity and selectivity for these targets, leading to significant biological effects .

Case Studies

- Neuroprotection Against Oxidative Stress : In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress agents. This suggests its potential as a therapeutic candidate for neurodegenerative conditions.

- Antimicrobial Activity : While primarily investigated for neuroprotective effects, some studies have also indicated that derivatives of pyrrolidine compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The MIC values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (CAS 1228666-19-0) can serve as a precursor, with nitrile introduction via cyanation reagents like CuCN or KCN under controlled temperatures (80–120°C) . Optimization includes:

- Catalyst screening : Pd(PPh₃)₄ or NiCl₂(dppe) for cross-coupling.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.

Yield improvements (>70%) are achievable by monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 2.8–3.5 ppm) and nitrile carbon (δ ~115 ppm). Fluorine substituents cause splitting patterns in adjacent protons .

- FT-IR : Confirm nitrile group (C≡N stretch at ~2220 cm⁻¹) and pyrrolidine N–H bending (1550–1650 cm⁻¹) .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N/F ratios (e.g., C₁₀H₁₀FN₃: C 62.82%, H 5.27%, N 21.98%) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or FT-IR band shifts) may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., confirming pyrrolidine connectivity) .

- X-ray crystallography : Resolve ambiguous stereochemistry or substituent positions (e.g., fluoro vs. nitrile orientation) .

- LC-MS/MS : Detect trace impurities (e.g., unreacted precursors) with <1% abundance thresholds .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can:

- Map electrostatic potentials : Identify electron-deficient sites (e.g., fluorinated pyridine ring) prone to nucleophilic attack .

- Transition state analysis : Calculate activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .

Experimental validation via kinetic studies (e.g., Arrhenius plots) refines computational predictions .

Q. How can multi-step synthesis protocols incorporate domino reactions to streamline the production of nicotinonitrile derivatives?

- Methodological Answer : Domino reactions (e.g., cyclization-fluorination-cyanation cascades) reduce purification steps. For example:

- Step 1 : Pd-catalyzed C–N coupling of pyrrolidine to fluoropyridine.

- Step 2 : In situ cyanation using TMSCN/KF .

Process parameters: - Catalyst loading : 2–5 mol% Pd(OAc)₂ with ligand (Xantphos).

- Solvent compatibility : DMF/MeCN mixtures stabilize intermediates.

Yields >80% are achievable with automated flow reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.